2,2-Bis(hydroxymethyl)butyl docosanoate
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Overview
Description
2,2-Bis(hydroxymethyl)butyl docosanoate is an organic compound with the molecular formula C28H56O4. It is characterized by the presence of two hydroxymethyl groups attached to a butyl chain, which is esterified with docosanoic acid. This compound is known for its unique chemical structure, which includes 31 non-hydrogen bonds, one double bond, and two primary alcohol groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl docosanoate typically involves the esterification of docosanoic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl docosanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl docosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl docosanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release docosanoic acid and 2,2-bis(hydroxymethyl)butanol, which can then participate in further biochemical reactions. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propyl docosanoate
- 2,2-Bis(hydroxymethyl)butyl palmitate
- 2,2-Bis(hydroxymethyl)butyl stearate
Uniqueness
2,2-Bis(hydroxymethyl)butyl docosanoate is unique due to its specific combination of a long-chain fatty acid (docosanoic acid) and a butyl chain with two hydroxymethyl groups. This structure imparts distinct physical and chemical properties, such as high melting and boiling points, and the ability to form stable esters. These characteristics make it particularly useful in applications requiring high thermal stability and biocompatibility .
Properties
CAS No. |
94201-60-2 |
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Molecular Formula |
C28H56O4 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl docosanoate |
InChI |
InChI=1S/C28H56O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(31)32-26-28(4-2,24-29)25-30/h29-30H,3-26H2,1-2H3 |
InChI Key |
YCUULKHNJZXLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
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